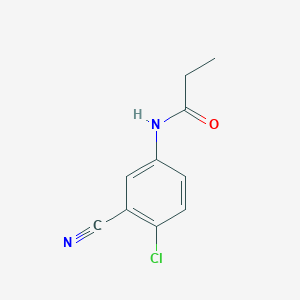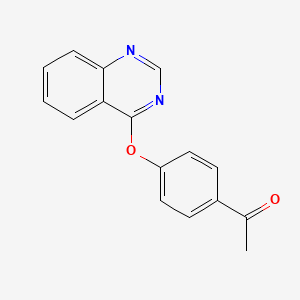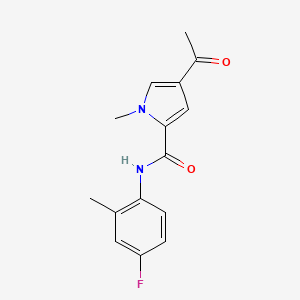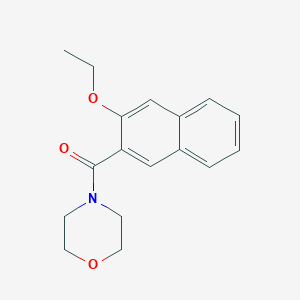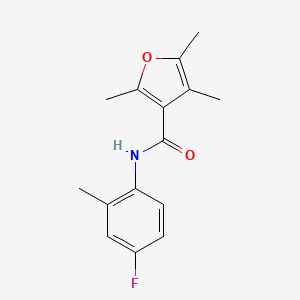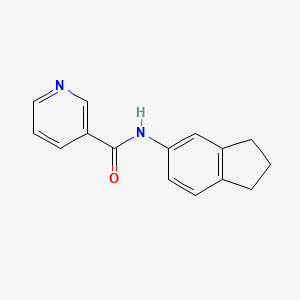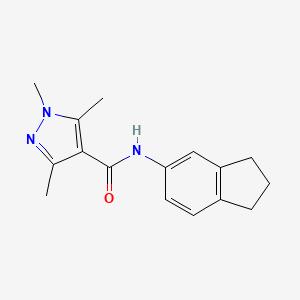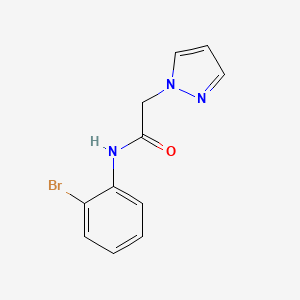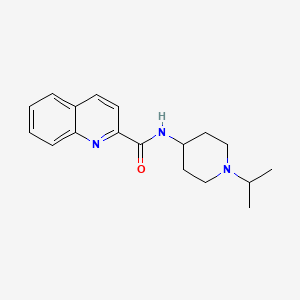
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA-A2 is a member of the thiophene family, which is a class of compounds that has shown promising results in drug discovery, material science, and organic electronics.
Mécanisme D'action
The mechanism of action of N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide involves its binding to RORα. RORα is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide binds to the ligand-binding domain of RORα, leading to a conformational change that allows RORα to bind to DNA and activate gene expression. This results in the upregulation of genes involved in various processes, including immune response, metabolism, and circadian rhythm.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide can activate RORα, leading to the upregulation of genes involved in immune response and metabolism. In vivo studies have shown that N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide can improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has also been shown to regulate circadian rhythm and improve sleep quality in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to use in various assays. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide in lab experiments. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has poor solubility in water, which can make it challenging to use in certain assays. Additionally, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide. In drug discovery, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be further optimized to improve its selectivity and efficacy as an RORα agonist. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could also be tested in various disease models to determine its potential therapeutic applications. In material science, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be used as a building block for the synthesis of new organic semiconductors with improved charge-transport properties. Additionally, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide could be used to develop new electronic devices, such as OLEDs and organic solar cells. Overall, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has shown significant potential in various fields, and further research could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide in high yield and purity. This method has been optimized to produce N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide on a large scale, making it readily available for further research.
Applications De Recherche Scientifique
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. In drug discovery, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has shown promising results as a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a transcription factor that plays a crucial role in regulating the immune system, circadian rhythm, and metabolism. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to activate RORα, leading to the upregulation of genes involved in these processes. This makes N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide a potential therapeutic agent for various diseases, including autoimmune disorders, metabolic disorders, and cancer.
In material science, N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors. Organic semiconductors have gained significant attention in recent years due to their potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide has been shown to exhibit good charge-transport properties, making it a suitable candidate for the development of high-performance organic semiconductors.
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-6-10(2)13(11(3)7-9)15-14(16)12-4-5-17-8-12/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTUNMSOPBWOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


